Ethyl [(3-methylphenyl)amino](oxo)acetate
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Overview
Description
Ethyl (3-methylphenyl)aminoacetate is a chemical compound with the molecular formula C11H13NO3 . It has an average mass of 207.226 Da and a monoisotopic mass of 207.089539 Da . This compound is used in scientific research due to its unique properties.
Molecular Structure Analysis
The molecular structure of Ethyl (3-methylphenyl)aminoacetate consists of 11 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . For a more detailed structural analysis, it would be beneficial to refer to a dedicated chemical database or resource.Scientific Research Applications
Synthesis and Antimicrobial Activity
Ethyl (3-methylphenyl)aminoacetate derivatives have been studied for their antimicrobial properties. For instance, derivatives like ethyl[4-arylmethyleneamino-3-(4-metylphenyl)-5-oxo-4,5-dihydro-1H -1,2,4-triazole-1-yl]acetates showed significant activity against various microorganisms, comparable to ampicillin (Fandaklı et al., 2012).
Application in Organic Synthesis
Ethyl (3-methylphenyl)aminoacetate is also used in organic synthesis. For example, it played a role in the synthesis of α-ketoamide derivatives (El‐Faham et al., 2013). Another study demonstrated its use in the formation of various compounds via condensation reactions, highlighting its versatility in creating diverse molecular structures (Al-Mousawi & El-Apasery, 2012).
Catalysis and Chemical Transformations
This compound is integral in catalytic processes and chemical transformations. For instance, it was involved in the synthesis of dimethyl 1-aryl-4-ethoxy-5-oxo-4,5-dihydro-1 H -pyrrole-2,3-dicarboxylates, a process catalyzed by triphenylphosphine (Yavari et al., 2002). Such studies underscore its role in producing complex organic molecules.
Pharmaceutical Applications
In the pharmaceutical domain, derivatives of Ethyl (3-methylphenyl)aminoacetate have been explored for their potential as antimicrobial agents, as evidenced by the synthesis and characterization of new quinazolines (Desai et al., 2007).
Diverse Chemical Reactions
The compound's utility extends to various chemical reactions. For example, it is used in the preparation of enantiomerically pure compounds via resolution with immobilized enzymes, showcasing its significance in stereoselective synthesis (Fadnavis et al., 2006).
Safety And Hazards
The safety data sheet for a similar compound, Ethyl (2-methylphenyl)aminoacetate, suggests that it may cause eye irritation and drowsiness or dizziness . It is recommended to avoid breathing in dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to rinse thoroughly with plenty of water .
properties
IUPAC Name |
ethyl 2-(3-methylanilino)-2-oxoacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-3-15-11(14)10(13)12-9-6-4-5-8(2)7-9/h4-7H,3H2,1-2H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXPRZYLYGVIPFZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC=CC(=C1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00396950 |
Source
|
Record name | ethyl [(3-methylphenyl)amino](oxo)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00396950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl [(3-methylphenyl)amino](oxo)acetate | |
CAS RN |
17738-79-3 |
Source
|
Record name | Ethyl 2-[(3-methylphenyl)amino]-2-oxoacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17738-79-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ethyl [(3-methylphenyl)amino](oxo)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00396950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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